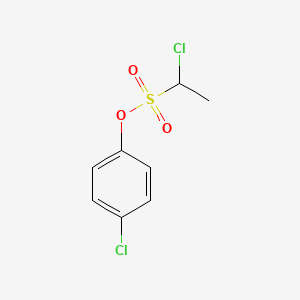![molecular formula C14H8N2O4S B14637235 1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione CAS No. 53888-05-4](/img/structure/B14637235.png)
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals. This compound is characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to an indole-2,3-dione structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, the nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components . The sulfanyl group can also form covalent bonds with thiol groups in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione can be compared with other similar compounds, such as:
1-[(4-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione: This compound has a similar structure but with the nitrophenyl group in the para position, which can lead to different chemical and biological properties.
1-[(2-Nitrophenyl)sulfanyl]-1H-benzimidazole: This compound has a benzimidazole core instead of an indole core, which can result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
53888-05-4 |
|---|---|
Molekularformel |
C14H8N2O4S |
Molekulargewicht |
300.29 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)sulfanylindole-2,3-dione |
InChI |
InChI=1S/C14H8N2O4S/c17-13-9-5-1-2-6-10(9)15(14(13)18)21-12-8-4-3-7-11(12)16(19)20/h1-8H |
InChI-Schlüssel |
XVIMHNQYBFCQLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2SC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


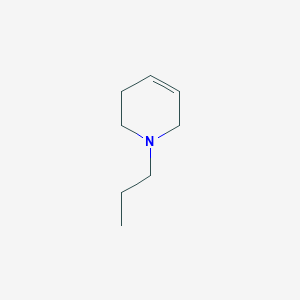
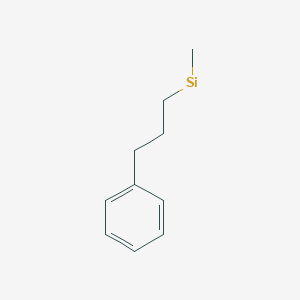
![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)

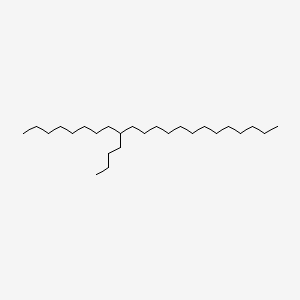
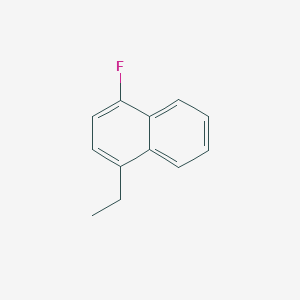
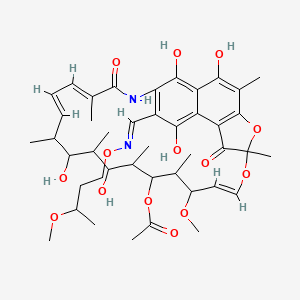
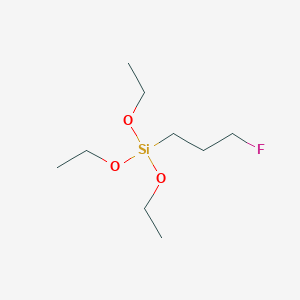
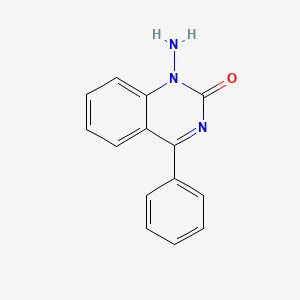
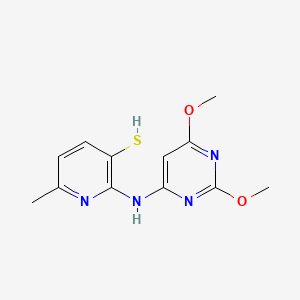
![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)
![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
